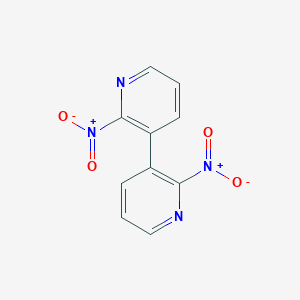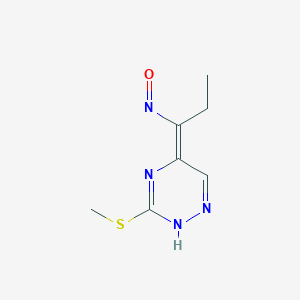
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a dichlorobenzyl group, a methoxy group, and a dimethylxanthine core. It is of interest in various fields such as medicinal chemistry, pharmacology, and industrial applications due to its potential biological activities and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride, 8-methoxy-1,3-dimethylxanthine, and appropriate solvents.
Alkylation Reaction: The 2,6-dichlorobenzyl chloride is reacted with 8-methoxy-1,3-dimethylxanthine in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF). This step introduces the dichlorobenzyl group to the xanthine core.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction conditions precisely.
Automation: Implementing automated systems for monitoring and controlling reaction parameters.
Green Chemistry: Adopting green chemistry principles to minimize waste and use environmentally benign solvents and reagents.
化学反应分析
Types of Reactions
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The dichlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
Oxidation: Formation of 7-(2,6-Dichloro-benzyl)-8-formyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
Medically, it is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting anti-inflammatory or antiviral effects.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-Trimethylxanthine): Similar xanthine core but different substituents.
Theophylline (1,3-Dimethylxanthine): Lacks the dichlorobenzyl and methoxy groups.
Theobromine (3,7-Dimethylxanthine): Similar structure but lacks the dichlorobenzyl group.
Uniqueness
7-(2,6-dichlorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the dichlorobenzyl and methoxy groups, which confer distinct chemical and biological properties. These groups enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H14Cl2N4O3 |
|---|---|
分子量 |
369.2 g/mol |
IUPAC 名称 |
7-[(2,6-dichlorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H14Cl2N4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(18-12)24-3)7-8-9(16)5-4-6-10(8)17/h4-6H,7H2,1-3H3 |
InChI 键 |
GKHWCQUMXILZOT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![13-Benzyl 6-tert-butyl 10,10-dimethyl-4-oxo-3-[(phenylacetyl)amino]-9,11,14-trioxa-5,6,13-triazatetracyclo[5.5.2.0~2,5~.0~8,12~]tetradecane-6,13-dicarboxylate](/img/structure/B300331.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione](/img/structure/B300337.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)



![1-[3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethanone O-methyloxime](/img/structure/B300346.png)

![3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300348.png)
![1-[3-(Methylsulfanyl)-1,2,4-triazin-5-yl]-1-butanone (3-chlorophenyl)hydrazone](/img/structure/B300351.png)
